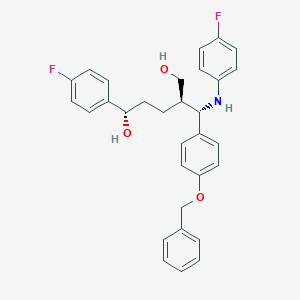
(1-(Thiophen-2-ylmethyl)-1h-1,2,3-triazol-4-yl)methanamine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(Thiophen-2-ylmethyl)-1h-1,2,3-triazol-4-yl)methanamine Hydrochloride is a compound that combines a thiophene ring with a triazole ring, linked by a methanamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Thiophen-2-ylmethyl)-1h-1,2,3-triazol-4-yl)methanamine Hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Triazole Ring: The triazole ring is often formed via a click reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Linking the Rings: The thiophene and triazole rings are linked via a methanamine group, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
(1-(Thiophen-2-ylmethyl)-1h-1,2,3-triazol-4-yl)methanamine Hydrochloride can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides or thiophene S,S-dioxides.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: Both the thiophene and triazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene S-oxides, while substitution reactions can introduce various functional groups onto the rings .
科学研究应用
(1-(Thiophen-2-ylmethyl)-1h-1,2,3-triazol-4-yl)methanamine Hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Material Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of (1-(Thiophen-2-ylmethyl)-1h-1,2,3-triazol-4-yl)methanamine Hydrochloride involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
(1-(Thiophen-2-ylmethyl)-1h-1,2,3-triazol-4-yl)methanamine Hydrochloride is unique due to its combination of a thiophene ring and a triazole ring, which imparts distinct chemical and biological properties .
属性
分子式 |
C8H11ClN4S |
|---|---|
分子量 |
230.72 g/mol |
IUPAC 名称 |
[1-(thiophen-2-ylmethyl)triazol-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H10N4S.ClH/c9-4-7-5-12(11-10-7)6-8-2-1-3-13-8;/h1-3,5H,4,6,9H2;1H |
InChI 键 |
QMXOKDBNIVMVOK-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)CN2C=C(N=N2)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


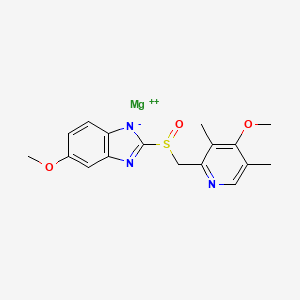
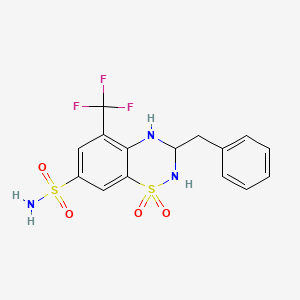
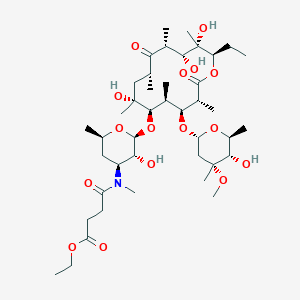

![2-[alpha,alpha'-Dimethyl(4-isopropylbenzyl] Hydroquinone](/img/structure/B13852226.png)
![(3R,4R,5R,6S)-2-[(E)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13852227.png)
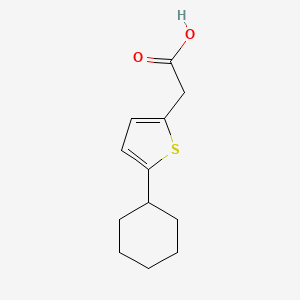
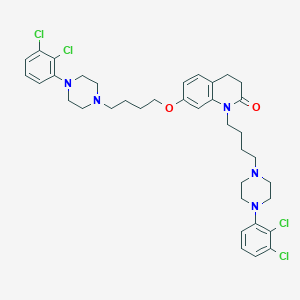
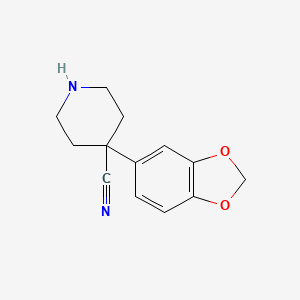
![N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide](/img/structure/B13852265.png)
![(1R,2S,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol](/img/structure/B13852269.png)

